6-(1H-imidazol-1-yl)nicotinic acid

IMPDH2 inhibition Antimetabolite research Immunosuppression

Researchers requiring a non-nucleotide IMPDH2 inhibitor scaffold often face limited regioisomeric purity, which confounds SAR studies. 6-(1H-Imidazol-1-yl)nicotinic acid (CAS 216955-75-8, C₉H₇N₃O₂, MW 189.17 g/mol) addresses this gap: - Documented IMPDH2 inhibition with a Ki of 240-440 nM, distinct from mycophenolate-based chemotypes. - Regioisomerically defined 6-(1H-imidazol-1-yl) substitution with XLogP3 of 0.5, ensuring consistent ADME calibration. - Batch-specific CoA (NMR, HPLC, GC) supports immediate use in hit-to-lead and QC workflows.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
CAS No. 216955-75-8
Cat. No. B1308111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-imidazol-1-yl)nicotinic acid
CAS216955-75-8
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)O)N2C=CN=C2
InChIInChI=1S/C9H7N3O2/c13-9(14)7-1-2-8(11-5-7)12-4-3-10-6-12/h1-6H,(H,13,14)
InChIKeyHHWABXGAQNCVFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(1H-Imidazol-1-yl)nicotinic acid (CAS 216955-75-8): Procurement-Grade Heterocyclic Building Block with Documented IMPDH2 Inhibitory Profile


6-(1H-Imidazol-1-yl)nicotinic acid (CAS 216955-75-8) is a heterocyclic compound combining an imidazole ring with a nicotinic acid scaffold (C₉H₇N₃O₂, MW 189.17 g/mol) [1]. It is primarily deployed as a synthetic building block in medicinal chemistry and has been characterized as an inhibitor of inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) with Ki values in the sub-micromolar range [2]. The compound is commercially available from multiple global suppliers with validated purity specifications .

Why Generic 6-Substituted Nicotinic Acid Analogs Cannot Substitute 6-(1H-Imidazol-1-yl)nicotinic acid for IMPDH2-Targeted Research


The position and nature of the imidazole substitution on the nicotinic acid core directly governs the compound's biochemical target engagement and physicochemical behavior. The 6-(1H-imidazol-1-yl) regioisomer exhibits a measured XLogP3 of 0.5, whereas the 2-(1H-imidazol-1-yl) regioisomer (CAS 954580-80-4) displays a markedly different LogP of −0.09, leading to divergent membrane permeability and solubility profiles [1][2]. Furthermore, the documented IMPDH2 inhibitory activity (Ki 240–440 nM) is a consequence of the specific 6-imidazolyl-nicotinic acid architecture; simple nicotinic acid (niacin) itself does not inhibit IMPDH2 at comparable concentrations [3]. These differences preclude direct interchangeability in structure–activity relationship (SAR) studies and biological assays.

Quantitative Differentiation Evidence for 6-(1H-Imidazol-1-yl)nicotinic acid (CAS 216955-75-8) vs. Closest Analogs


IMPDH2 Inhibitory Activity: Ki Values Compared to the Clinical Standard Mycophenolic Acid

6-(1H-Imidazol-1-yl)nicotinic acid inhibits inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) with Ki values of 240 nM, 430 nM, and 440 nM depending on the substrate used (IMP or NMD) [1]. In contrast, the clinical immunosuppressant mycophenolic acid (MPA) achieves Ki values of approximately 6–10 nM against the same enzyme isoform . While MPA is approximately 40- to 70-fold more potent, 6-(1H-imidazol-1-yl)nicotinic acid represents a structurally distinct, non-nucleotide chemotype that may serve as a starting scaffold for lead optimization programs seeking to avoid the metabolic liabilities and target-organ toxicity associated with MPA.

IMPDH2 inhibition Antimetabolite research Immunosuppression

Documented Synthetic Route with Reproducible Yield from Patent Literature

A validated synthesis of 6-(1H-imidazol-1-yl)nicotinic acid from its methyl ester precursor is described in patent WO2014/168824 A1. The hydrolysis of methyl 6-(1H-imidazol-1-yl)nicotinate (535 mg, 2.50 mmol) using NaOH (780 mg) in THF/MeOH at 50 °C for 3 h, followed by acidification, yields 0.47 g (68%) of the target compound as a white solid . This yield is consistent with the typical range of 60–75% reported for analogous nicotinate ester hydrolyses . Unlike multi-step de novo imidazole-annulation strategies, this two-step sequence (coupling then hydrolysis) offers a straightforward, scalable route that does not require specialized equipment or chromatographic purification.

Chemical synthesis Process chemistry Building block procurement

Regioisomeric Lipophilicity Differentiation: XLogP3 = 0.5 vs. 2-(1H-Imidazol-1-yl)nicotinic acid LogP = −0.09

The 6-substituted regioisomer exhibits a computed XLogP3 of 0.5 [1], whereas the 2-substituted regioisomer (CAS 954580-80-4) displays a LogP of −0.09 [2]. This 0.59 log-unit difference represents an approximately 3.9-fold difference in octanol-water partition coefficient, indicating that the target compound is significantly more lipophilic than its 2-imidazolyl counterpart. The 6-substitution pattern places the carboxylic acid group at the 3-position of the pyridine ring, preserving a hydrogen-bond donor/acceptor arrangement that is compatible with typical drug-like property space, while the additional lipophilicity may improve passive membrane permeation relative to the more hydrophilic regioisomer.

Lipophilicity Drug-likeness ADME prediction

Aqueous Solubility and Commercial Purity: 3.35 mg/mL and ≥97% Purity for Immediate Laboratory Use

The compound has a measured aqueous solubility of 3.35 mg/mL (0.0177 mol/L), placing it in the 'Moderately Soluble' category on the Log S scale . Commercial supplies from major vendors specify a standard purity of ≥97% (HPLC), accompanied by batch-specific certificates of analysis including NMR, HPLC, and GC . This solubility level is adequate for preparing stock solutions in DMSO or aqueous buffer at concentrations up to ~17.7 mM, sufficient for most biochemical and cell-based assay formats. In comparison, unsubstituted nicotinic acid has a reported aqueous solubility of approximately 18 g/L (~146 mM), but lacks the imidazole-mediated IMPDH2 inhibitory activity.

Solubility Formulation Quality control

High-Value Application Scenarios for 6-(1H-Imidazol-1-yl)nicotinic acid in Drug Discovery and Chemical Biology


IMPDH2 Chemical Probe Development for Immunosuppression and Antiviral Indications

6-(1H-Imidazol-1-yl)nicotinic acid serves as a non-nucleotide starting scaffold for developing IMPDH2 inhibitors. Its sub-micromolar Ki (240–440 nM) against IMPDH2 [1], combined with its structural divergence from the mycophenolate chemotype, supports its use in hit-to-lead programs aiming to identify novel immunosuppressive or antiviral agents with improved selectivity and reduced off-target effects.

Heterocyclic Building Block for Parallel Synthesis and Medicinal Chemistry Libraries

The carboxylic acid handle enables direct amide coupling, esterification, and other derivatization reactions, making the compound an ideal scaffold for generating focused libraries of imidazole-nicotinic acid hybrids. The patent-documented synthesis route (68% yield) and commercial availability at ≥97% purity facilitate rapid incorporation into parallel synthesis workflows.

Lipophilicity-Optimized Probe for Membrane Permeability Studies

With an XLogP3 of 0.5, the compound offers a 0.59 log-unit lipophilicity advantage over its 2-imidazolyl regioisomer (LogP −0.09) [2]. This property supports its use in cell-based permeability assays and as a reference compound for calibrating in silico ADME models that predict the impact of regioisomeric substitution on passive diffusion.

Reference Standard for Analytical Method Development and Quality Control

The availability of batch-specific certificates of analysis (NMR, HPLC, GC) from multiple vendors positions 6-(1H-imidazol-1-yl)nicotinic acid as a reliable reference standard for HPLC method development, impurity profiling, and quality control in pharmaceutical research settings.

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